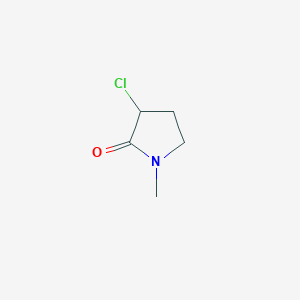
3-Chloro-1-methyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methyl-2-pyrrolidinone is a chemical compound with the molecular weight of 133.58 . It is a derivative of pyrrolidin-2-one, which is a five-membered lactam present in both natural and synthetic compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 3-chloromethylene-1-methylpyrrolidin-2-one can be achieved and its reaction with phenyllithium/CuCN can afford 3-arylidene-1-methylpirrolidin-2-one .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H8ClNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 .
Scientific Research Applications
1. Polymerization Processes
3-Chloro-1-methyl-2-pyrrolidinone has been utilized effectively as an electron-pair donor in polymerization processes. For instance, in the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, it has shown efficiency when used with 1,4-dicumyl acetate and BCl3 coinitiator, leading to the suppression of cycloalkylation (Pratap & Heller, 1992). Additionally, its role as an electron pair donor in conjunction with tert-amyl alcohol and BCl3 for living polymerization of isobutylene has been explored, resulting in the synthesis of asymmetric telechelic polyisobutylenes (Pratap, Mustafa, Hollis, & Heller, 1992).
2. Synthesis of Heterocyclic Compounds
This compound has been applied in the synthesis of various heterocyclic compounds. For example, its reaction with alkaline methoxide in methanol leads to the production of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). The compound has also been used to prepare 3-benzylimino-2-pyrrolidinones, providing insights into potential reaction mechanisms (Ghelfi, Ghirardini, Libertini, Forti, & Pagnoni, 1999).
3. Atmospheric Chemistry Research
In atmospheric chemistry, this compound's reactions with OH radicals, NO3 radicals, and O3 have been studied to understand its environmental impact. These studies have helped in determining its tropospheric lifetime and identifying reaction products like N-methylsuccinimide and 1-formyl-2-pyrrolidinone (Aschmann & Atkinson, 1999).
4. Synthesis of Bioactive Compounds
Research has also focused on using this compound for the synthesis of bioactive compounds. Its derivatives have been explored for applications in drug synthesis and the creation of natural product analogues (Amer, Hammouda, Abdel-Wahab, & El-Ahl, 2008).
Safety and Hazards
Future Directions
Pyrrolidin-2-one and its derivatives, including 3-Chloro-1-methyl-2-pyrrolidinone, are of great interest in the field of medicinal chemistry due to their potential as scaffolds for novel biologically active compounds . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
Pyrrolidin-2-one, a related compound, is known to interact with various biological targets, suggesting that 3-chloro-1-methyl-2-pyrrolidinone may have similar interactions .
Mode of Action
It is known that pyrrolidin-2-one derivatives can interact with their targets in a way that leads to changes in biological activity .
Biochemical Pathways
Related compounds, such as pyrrolidin-2-one, are known to affect various biochemical pathways .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Related compounds, such as pyrrolidin-2-one, have been shown to exhibit diverse biological activities .
Action Environment
It is known that environmental factors can influence the action of related compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-1-methyl-2-pyrrolidinone are largely determined by its pyrrolidinone structure . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
The cellular effects of this compound are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-chloro-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKMUKHMGLBPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208585-67-5 |
Source


|
| Record name | 3-chloro-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

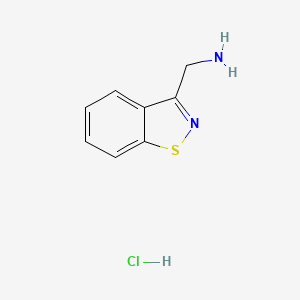

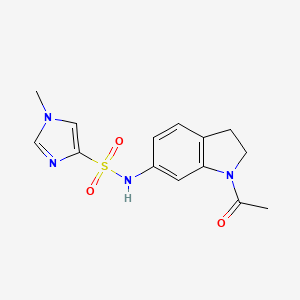
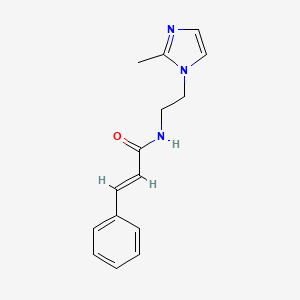


![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)


![4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2614956.png)

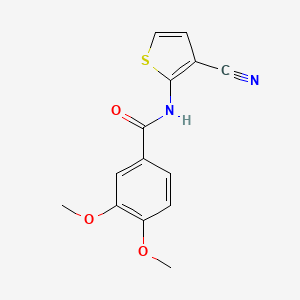
![2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide](/img/structure/B2614961.png)
